3-Amino-1-Boc-3-methylpiperidine hemioxalate
Overview
Description
3-Amino-1-Boc-3-methylpiperidine hemioxalate is a compound with the chemical formula C14H24N2O5 . It has a molecular weight of 518.65 . The IUPAC name for this compound is tert-butyl 3-amino-3-methylpiperidine-1-carboxylate hemioxalate .
Molecular Structure Analysis
The InChI code for 3-Amino-1-Boc-3-methylpiperidine hemioxalate is 1S/2C11H22N2O2.C2H2O4/c21-10 (2,3)15-9 (14)13-7-5-6-11 (4,12)8-13;3-1 (4)2 (5)6/h25-8,12H2,1-4H3; (H,3,4) (H,5,6) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 518.65 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Polymer Chemistry
- Methacrylate Polymers with Amino Acid Moieties : Kumar, Roy, and De (2012) discussed the controlled synthesis of methacrylate polymers containing amino acid-based chiral monomers, including Boc-protected amino acids. These polymers exhibit pH responsiveness and potential for drug delivery applications due to their primary amine moiety at the side chain after deprotection of the Boc group (Kumar, Roy, & De, 2012).
Synthesis of Amino Acid Derivatives
- Synthesis of Mesityl-Substituted Amino Acids : Medina et al. (2000) synthesized N-Boc-protected amino acids substituted with a mesityl group, demonstrating the transformation of 3-mesityloxirane-2-methanol into various N-Boc-protected amino acids. These compounds showed strong rotational restriction, indicating their potential for further chemical modifications (Medina et al., 2000).
Application in Peptide Synthesis
- Use in Peptide Synthesis : Sakakibara et al. (1965) highlighted the use of Boc-protected amino acids, like 3-methyl-3-pentoxycarbonylamino acids, in peptide synthesis. They emphasized the ease of introducing and cleaving the Boc group, making it useful in synthesizing complex peptides (Sakakibara et al., 1965).
Biocatalysis and Chiral Molecules
- Enantioselective Synthesis with ω-Transaminases : Petri, Colonna, and Piccolo (2019) described the synthesis of enantiomers of 3-amino-1-Boc-piperidine using ω-transaminases. This method allows for the production of chiral N-heterocyclic molecules, important in pharmacological applications (Petri, Colonna, & Piccolo, 2019).
Drug Design and Pharmaceutical Research
- Palladium-Catalyzed Arylation in Pharmaceutical Research : Millet and Baudoin (2015) explored the use of 3-arylpiperidines, synthesized through palladium-catalyzed migrative Negishi coupling of N-Boc-piperidines, as building blocks in pharmaceutical research (Millet & Baudoin, 2015).
Antimicrobial Agents
- Antimicrobial Polymethacrylate Derivatives : Kuroda and DeGrado (2005) investigated cationic amphiphilic polymethacrylate derivatives, prepared from N-(tert-butoxycarbonyl)aminoethyl methacrylate, for their antimicrobial activities. These derivatives showcased potential as antimicrobial agents (Kuroda & DeGrado, 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-amino-3-methylpiperidine-1-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13;3-1(4)2(5)6/h2*5-8,12H2,1-4H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCPRKDOABNMRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)N.CC1(CCCN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-Boc-3-methylpiperidine hemioxalate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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